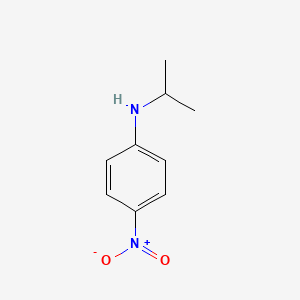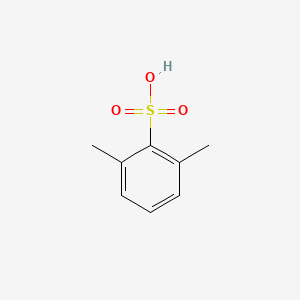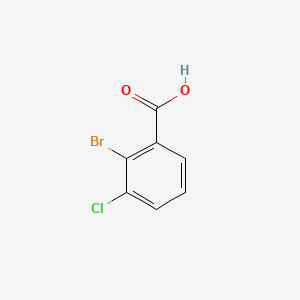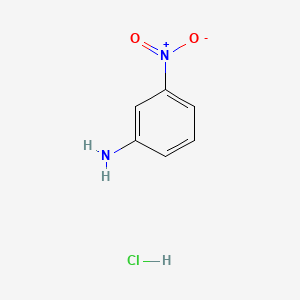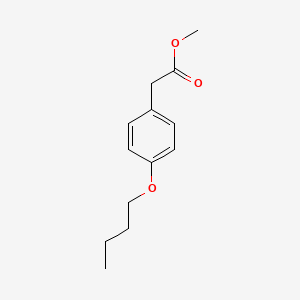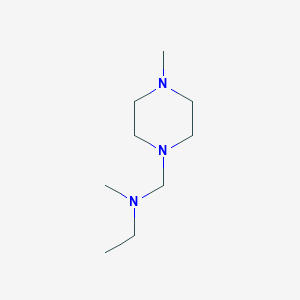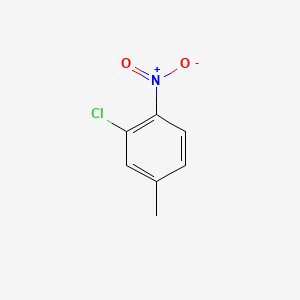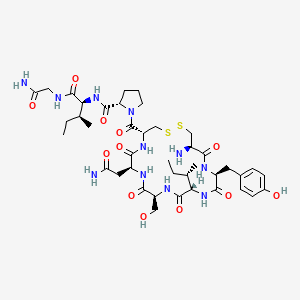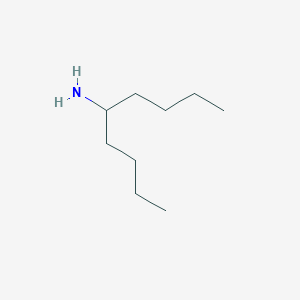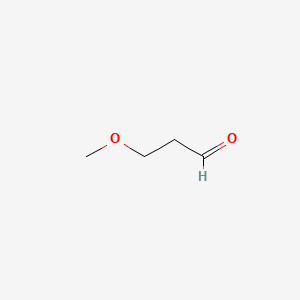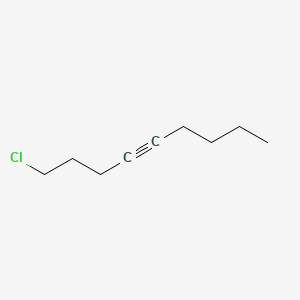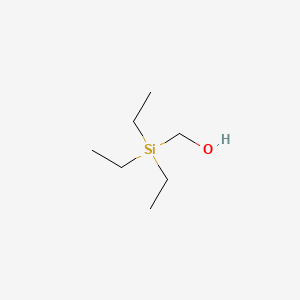
Triethylsilylmethanol
Vue d'ensemble
Description
Triethylsilylmethanol, also known as 2-(Trimethylsilyl)ethanol or (2-Hydroxyethyl)trimethylsilane, is a compound with the linear formula (CH3)3SiCH2CH2OH . It has a molecular weight of 118.25 . This compound is not normally found in nature .
Synthesis Analysis
Trimethylsilyl groups, such as in Triethylsilylmethanol, are often used in organic synthesis as they are chemically inert and have a large molecular volume . They are used to derivatize non-volatile compounds like certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups .Molecular Structure Analysis
The molecular structure of Triethylsilylmethanol consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The InChI string for this compound is 1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 .Chemical Reactions Analysis
Trimethylsilyl groups, like the one in Triethylsilylmethanol, are used as temporary protecting groups during chemical synthesis or other chemical reactions . They can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Triethylsilylmethanol is a liquid with a refractive index of 1.423 . It has a boiling point of 71-73 °C/35 mmHg and a density of 0.825 g/mL at 25 °C .Applications De Recherche Scientifique
Radical-Based Synthetic Chemistry
Triethylsilylmethanol and related compounds have significant applications in radical-based synthetic chemistry. Tris(trimethylsilyl)silane (TTMSS), a compound closely related to Triethylsilylmethanol, has been extensively used in organic chemistry over the past three decades. It's involved in a wide range of chemical processes and synthetic strategies, including functional group insertion, transformations, and the preparation of complex molecules, natural products, polymers, surfaces, and new materials. These applications highlight the value of TTMSS as a free radical reagent in both academic and industrial contexts (Chatgilialoglu et al., 2018).
Polymerization and Material Synthesis
Triethylsilylmethanol-related compounds play a strategic role in polymerization. The photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides have been particularly emphasized. These processes allow for reactions under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).
Electrochemical Applications
In the realm of electrochemistry, tris(trimethylsilyl) phosphite (TMSPi) and compounds structurally analogous to Triethylsilylmethanol, like triethyl phosphite (TEPi), have been used in lithium-ion batteries. These compounds influence the electrochemical performance and durability of batteries, demonstrating the diverse utility of triethylsilylmethanol-related compounds in modern technology (Peebles et al., 2017).
Enhancing Battery Performance
Tris(trimethylsilyl)borate (TMSB), a compound related to Triethylsilylmethanol, has been applied to improve the performance of lithium-ion batteries. It acts by suppressing self-discharge and stabilizing interfaces, demonstrating the potential of these compounds in enhancing the reliability and efficiency of energy storage systems (Liao et al., 2016).
Safety And Hazards
Triethylsilylmethanol is a flammable liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of inhalation, skin contact, or eye contact, immediate medical attention is advised .
Propriétés
IUPAC Name |
triethylsilylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUSMVPPUCFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209586 | |
| Record name | Methanol, triethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylsilylmethanol | |
CAS RN |
60764-82-1 | |
| Record name | Methanol, triethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, triethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



